Home > Products > Screening Compounds P18871 > N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide
N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide - 2189684-45-3

N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

Catalog Number: EVT-269611
CAS Number: 2189684-45-3
Molecular Formula: C39H32ClF10N7O5S2
Molecular Weight: 968.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lenacapavir (brand name: Sunlenca) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults for whom other HIV medicines have not worked and who meet certain requirements, as determined by a health care provider. Lenacapavir is always used in combination with other HIV medicines.
Lenacapavir is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Sunlenca for the treatment of HIV. Lenacapavir is also being studied as an investigational drug to prevent HIV infection.
Lenacapavir belongs to a group of HIV drugs called capsid inhibitors. Capsid inhibitors interfere with HIV capsid, a protein shell that protects HIV’s genetic material and enzymes needed for replication. Capsid inhibitors can disrupt HIV capsid during multiple stages of the viral life cycle. This prevents HIV from multiplying and can reduce the amount of HIV in the body. 
Lenacapavir may work against HIV strains that are resistant to other HIV drugs.

HIV/AIDS remains an area of concern despite the introduction of numerous successful therapies, mainly due to the emergence of multidrug resistance and patient difficulty in adhering to treatment regimens. Lenacapavir is a first-in-class capsid inhibitor that demonstrates picomolar HIV-1 inhibition as a monotherapy in vitro, little to no cross-resistance with existing antiretroviral agents, and extended pharmacokinetics with subcutaneous dosing. Lenacapavir was first globally approved on August 22, 2022 by the European Commission to treat adults with multi-drug resistant HIV infection. On December 22, 2022, it was also approved by the FDA.
Lenacapavir is a Human Immunodeficiency Virus 1 Capsid Inhibitor. The mechanism of action of lenacapavir is as a HIV Capsid Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
See also: Lenacapavir Sodium (active moiety of).
Overview

N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry. Its intricate structure suggests it may interact with biological systems in unique ways, possibly leading to therapeutic benefits.

Source

This compound's detailed structural information can be derived from advanced chemical databases and literature focused on organic synthesis and medicinal chemistry. The extensive use of techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy is crucial for elucidating its structure and properties.

Classification

This compound can be classified as a pharmaceutical compound, specifically within the realm of small molecules designed for therapeutic use. Its structural components indicate potential activity against specific biological targets, likely related to its unique functional groups and stereochemistry.

Synthesis Analysis

Methods

The synthesis of this compound likely involves multiple steps, including:

  1. Formation of Key Intermediates: Utilizing reactions such as nucleophilic substitutions and coupling reactions to create the indazole and pyridine components.
  2. Functional Group Modifications: Employing techniques like sulfonamidation and acylation to introduce the cyclopropylsulfonylamino and acetamide functionalities.
  3. Chiral Resolution: If applicable, methods such as chiral chromatography or enzymatic resolution may be used to obtain the desired stereoisomers.

Technical Details

Synthesis may involve the following methodologies:

  • Refluxing in suitable solvents for prolonged periods to ensure complete reactions.
  • Purification through column chromatography or recrystallization to isolate pure compounds.
  • Characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure at each synthetic stage.
Molecular Structure Analysis

Structure

The molecular structure of this compound is characterized by:

  • A complex arrangement of rings (indazole and pyridine).
  • Multiple functional groups including difluoromethyl, chloro, and sulfonamide moieties.

Data

The molecular formula can be deduced from its IUPAC name, revealing a high degree of fluorination and diverse functional groups that contribute to its potential biological activity.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: Particularly involving halogenated components.
  2. Coupling Reactions: Such as Suzuki or Heck couplings to form carbon-carbon bonds.
  3. Deprotection Reactions: If protecting groups were used during synthesis.

Technical Details

Reactions are typically monitored using:

  • Thin-layer chromatography (TLC) for reaction progress.
  • Mass spectrometry for verifying product formation.
Mechanism of Action

Process

The mechanism of action for this compound would depend on its target within biological systems:

  1. Binding Affinity: It may bind to specific receptors or enzymes due to its structural features.
  2. Inhibition or Activation: Depending on the target, it could act as an inhibitor or activator of biological pathways.

Data

Experimental data from pharmacological studies would provide insight into its efficacy and mechanism through assays measuring binding affinity and biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Likely varies based on the solvent; polar solvents may solubilize it better due to multiple polar functional groups.
  • Melting Point: Specific values would need to be determined experimentally but can be influenced by the molecular weight and intermolecular interactions.

Chemical Properties

  • Stability: The presence of fluorine atoms typically enhances stability against oxidation.
  • Reactivity: Functional groups suggest potential reactivity towards nucleophiles or electrophiles.

Relevant analyses would include:

  • Thermal analysis (e.g., TGA) for stability assessment.
  • Spectroscopic methods (NMR, IR) for functional group identification.
Applications

Scientific Uses

This compound has potential applications in:

  1. Drug Development: As a lead compound in developing therapeutics targeting specific diseases.
  2. Biological Research: To study mechanisms of action related to its unique structural features.
  3. Chemical Biology: Investigating interactions with biomolecules which could lead to novel therapeutic strategies.

Properties

CAS Number

2189684-45-3

Product Name

N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

IUPAC Name

N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

Molecular Formula

C39H32ClF10N7O5S2

Molecular Weight

968.3 g/mol

InChI

InChI=1S/C39H32ClF10N7O5S2/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H,52,58)(H,54,55)/t24-,25+,27-/m0/s1

InChI Key

BRYXUCLEHAUSDY-WEWMWRJBSA-N

SMILES

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)F)NS(=O)(=O)C4CC4)C(CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C(C8CC8C7(F)F)C(=N6)C(F)F)S(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

GS-6207; GS 6207; GS6207

Canonical SMILES

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(C7CC7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C

Isomeric SMILES

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)[C@H](CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C([C@H]7C[C@H]7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.